2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-5-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c1-20-14-5-3-4-6-15(14)21(29(20,25)26)10-9-19-28(23,24)12-7-8-16(27-2)13(11-12)17(18)22/h3-8,11,19H,9-10H2,1-2H3,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRPYAZBUDTRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide involves several steps
Synthesis of Benzamide Core: : The initial step involves the reaction of an appropriate benzoyl chloride with ammonia or an amine to form benzamide.
Methoxylation: : This step introduces a methoxy group onto the benzamide core, usually via nucleophilic substitution using methanol and a catalyst.
Sulfamoylation: : The final step attaches the sulfamoyl group using reagents such as sulfamoyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production process is scaled up, and the reactions are optimized for efficiency and yield. Techniques like continuous flow chemistry may be employed to enhance the reaction rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, possibly leading to the formation of sulfone derivatives.
Reduction: : Reduction reactions can reduce specific functional groups, potentially affecting the compound’s biological activity.
Substitution: : Substitution reactions, especially nucleophilic substitution, may occur at various positions on the benzamide core.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles like methanol or amines in the presence of catalysts.
Major Products Formed
The major products formed from these reactions vary but often include sulfone or sulfoxide derivatives in oxidation reactions, and amines or alcohols in reduction and substitution reactions.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology
Medicine
In medicine, the compound may serve as a lead compound in drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, it is utilized in the development of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several derivatives reported in the literature, particularly in the benzo[c][1,2,5]thiadiazole core and sulfonamide/benzamide functionalities. Below is a comparative analysis based on molecular structure, physicochemical properties, and reported activities:
Table 1: Structural and Molecular Comparison
Key Observations:
Core Heterocycle Variations :
- The target compound and analogs in utilize the benzo[c][1,2,5]thiadiazole system, which contrasts with the thiazole core in . The benzo-thiadiazole’s electron-deficient nature may improve binding to redox-active enzymes compared to thiazoles .
Substituent Effects: Methoxy vs. Sulfonamide vs. Carboxamide: Sulfonamide groups (target compound, ) exhibit stronger hydrogen-bonding capacity compared to carboxamides (), which may influence target selectivity .
Compounds with sulfonamide linkages (e.g., ) are often explored for antimicrobial applications due to their resemblance to sulfa drugs .
Molecular Weight and Drug-Likeness :
- The target compound’s estimated molecular weight (~400) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability. Smaller analogs (e.g., ) may have faster metabolic clearance.
Biological Activity
The compound 2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide is a complex organic molecule that belongs to the class of thiadiazoles. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.39 g/mol. The structure features a methoxy group, a sulfonamide moiety, and a thiadiazole ring, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act on various receptors, influencing cellular responses.
- DNA Interaction : Potential binding to nucleic acids may lead to alterations in gene expression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Carcinoma) | 5.5 | |
| Compound B | HepG-2 (Liver Carcinoma) | 6.9 | |
| 2-Methoxy Compound | TBD | TBD | Current Study |
These findings suggest that the compound may possess significant cytotoxic effects against certain tumor cells.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored. For example, compounds with similar structures have demonstrated activity against various bacterial strains:
| Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | TBD | |
| S. aureus | TBD | |
| Bacillus subtilis | TBD |
This suggests that the compound may also exhibit broad-spectrum antimicrobial activity.
Study 1: Anticancer Screening
In a study conducted by Neelgundmath et al., several thiadiazole derivatives were synthesized and screened for anticancer activity against MCF-7 and HepG-2 cell lines. The results indicated that certain modifications to the thiadiazole structure significantly enhanced cytotoxicity. The most active compound exhibited IC50 values comparable to standard chemotherapeutics such as 5-fluorouracil .
Study 2: Antimicrobial Evaluation
A separate investigation assessed the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The study utilized disk diffusion assays to measure inhibition zones and established MIC values for various strains. Results indicated that some compounds displayed potent antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
